Levocetirizine N-oxide is a primary human metabolite of levocetirizine, a widely used second-generation antihistamine. As the R-enantiomer of cetirizine's N-oxide metabolite, this compound is essential for pharmaceutical quality control, impurity profiling, and drug metabolism and pharmacokinetics (DMPK) studies. Its primary procurement value lies in its role as a well-characterized analytical reference standard, enabling accurate quantification and identification in complex biological or chemical matrices.
In analytical and regulatory contexts, substituting Levocetirizine N-oxide with its parent drug, levocetirizine, or the racemic mixture, cetirizine, is fundamentally invalid. The N-oxidation metabolic pathway creates a distinct chemical entity with a different molecular weight (404.9 g/mol for the N-oxide vs. 388.9 g/mol for levocetirizine) and unique chromatographic and mass spectrometric properties. Consequently, levocetirizine cannot be used as a standard to accurately quantify its own metabolite in pharmacokinetic studies or to identify it as a specific impurity in active pharmaceutical ingredient (API) manufacturing. Procuring the specific N-oxide metabolite is non-negotiable for any validated bioanalytical method development or regulatory submission requiring impurity characterization.
Levocetirizine N-oxide is structurally distinct from its parent compound, levocetirizine, which is critical for developing specific bioanalytical assays. In tandem mass spectrometry (LC-MS/MS), a standard technique for drug quantification in plasma, levocetirizine is monitored using the precursor-to-product ion transition of m/z 389.0 → 201.0. The addition of an oxygen atom in Levocetirizine N-oxide (Molecular Weight: 404.89 g/mol) compared to the parent drug (Molecular Weight: 388.89 g/mol) ensures a different mass-to-charge ratio, preventing analytical interference. This mass difference is fundamental for the specificity required in pharmacokinetic studies to separately quantify the administered drug and its metabolites.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) in LC-MS/MS |
| Target Compound Data | Expected [M+H]+ > 405 (based on MW of 404.89) |
| Comparator Or Baseline | Levocetirizine (Parent Drug): m/z 389.0 |
| Quantified Difference | Difference of +16 AMU (Atomic Mass Units) |
| Conditions | Positive electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for plasma sample analysis. |
This mass difference makes it possible to distinguish the metabolite from the parent drug, a non-negotiable requirement for valid pharmacokinetic and drug metabolism studies.
The procurement of Levocetirizine N-oxide is justified by its confirmed status as a human metabolite. Although levocetirizine is poorly metabolised overall, N-oxidation is an identified metabolic pathway. Following a single oral 5 mg dose of radiolabelled levocetirizine in healthy volunteers, the parent compound accounted for 85.8% of the dose excreted in urine over 48 hours. However, at least 13 minor metabolites, including the N-oxide, were detected, collectively representing 2.4% of the dose. While a minor pathway, its presence necessitates the availability of a reference standard for comprehensive metabolic profiling and safety assessments.
| Evidence Dimension | Urinary Excretion (% of Oral Dose at 48h) |
| Target Compound Data | Component of the 2.4% accounted for by 13+ minor metabolites. |
| Comparator Or Baseline | Levocetirizine (Parent Compound): 85.8% |
| Quantified Difference | Levocetirizine is the major excreted species, but the N-oxide is a confirmed, quantifiable metabolite. |
| Conditions | Human volunteers after a single 5 mg oral dose of [14C]levocetirizine. |
This confirms the compound's biological relevance, making it a required reference material for thorough drug metabolism studies mandated by regulatory agencies.
Levocetirizine N-oxide is available as a high-purity analytical grade powder, suitable for use as a reference standard in regulated environments. This contrasts sharply with the alternative of isolating the metabolite from biological matrices (e.g., urine), which is inefficient, yields low quantities, and is unsuitable for creating a certified reference material. A study on the oxidation of cetirizine and levocetirizine using Oxone (potassium hydrogenperoxomonosulfate) demonstrated a quantitative reaction to form the corresponding N-oxides, indicating a viable synthetic route for producing this material at scale and high purity for procurement as a reference standard. This synthetic availability is key for consistent quality control and reproducible analytical results.
| Evidence Dimension | Source & Purity for Analytical Use |
| Target Compound Data | Available as a high-purity (>95%) synthetic analytical standard. |
| Comparator Or Baseline | Isolation from biological fluids (e.g., urine), yielding trace amounts in a complex matrix. |
| Quantified Difference | High-purity solid vs. trace-level, low-purity biological extract. |
| Conditions | Pharmaceutical quality control and bioanalytical method validation. |
Procuring a synthetically produced, high-purity standard ensures analytical accuracy and reproducibility, which is impossible to achieve by isolating the metabolite from biological samples.
As a certified reference material for developing and validating LC-MS/MS methods to quantify the formation and elimination of this specific metabolite in plasma or urine, following administration of levocetirizine.
For use as a qualified standard to identify and quantify Levocetirizine N-oxide as a potential impurity in levocetirizine drug substance or drug product, as required by regulatory guidelines for API characterization.
In in-vitro studies using human liver microsomes or other enzyme systems to investigate the metabolic pathways of levocetirizine and assess the potential for drug-drug interactions involving the N-oxidation route.